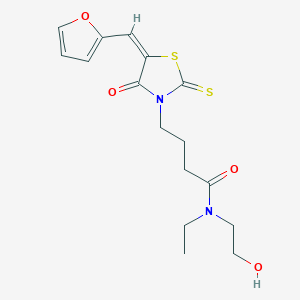![molecular formula C21H17NO3 B2383268 3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one CAS No. 836662-50-1](/img/structure/B2383268.png)
3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound belonging to the benzo[d]oxazole family. These compounds are known for their diverse pharmacological activities and are often used as key intermediates in the synthesis of various pharmaceuticals, organic dyes, and other industrial materials .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-(benzyloxy)benzylamine with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions include benzaldehyde derivatives, amines, and various substituted benzoxazole compounds .
科学研究应用
3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective effects and ability to interact with biological receptors.
Medicine: Investigated for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the production of organic dyes and materials for organic light-emitting diodes (OLEDs)
作用机制
The mechanism of action of 3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3), and decrease the expression of nuclear factor-kappa B (NF-κB) in certain cell lines. This suggests its potential role in modulating signaling pathways involved in cell survival and inflammation .
相似化合物的比较
Similar Compounds
2-(benzo[d]oxazol-2-yl)aniline: Another benzoxazole derivative with similar pharmacological properties.
2-(benzyloxy)benzylamine: A precursor in the synthesis of 3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one.
Benzo[d]oxazole: The core structure shared by many derivatives with diverse biological activities
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound for research in medicinal chemistry and pharmacology .
属性
IUPAC Name |
3-[(2-phenylmethoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-21-22(18-11-5-7-13-20(18)25-21)14-17-10-4-6-12-19(17)24-15-16-8-2-1-3-9-16/h1-13H,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQYRKAWCRTLEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CN3C4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B2383186.png)
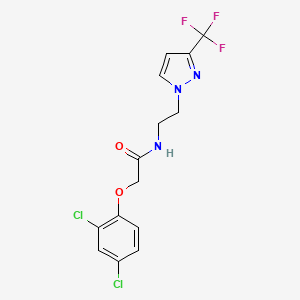
![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2383188.png)
![N-[[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]prop-2-enamide](/img/structure/B2383190.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2383193.png)

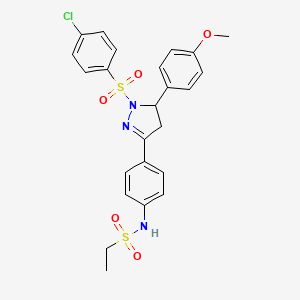
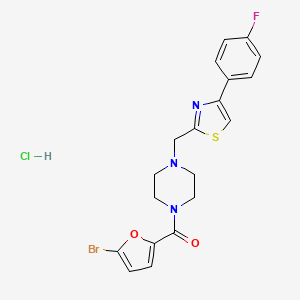
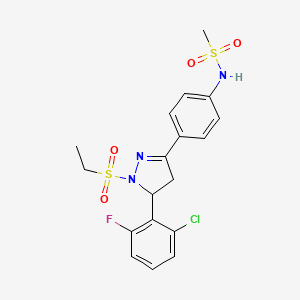

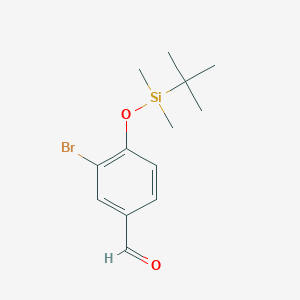
![4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2383205.png)
![2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2383206.png)
